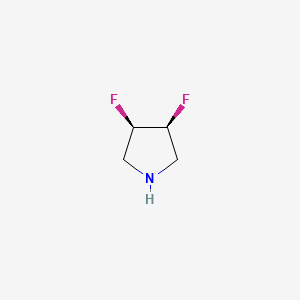

(3R,4S)-3,4-difluoropyrrolidine

CAS No.: 869532-50-3

Cat. No.: VC8004443

Molecular Formula: C4H7F2N

Molecular Weight: 107.10

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 869532-50-3 |

|---|---|

| Molecular Formula | C4H7F2N |

| Molecular Weight | 107.10 |

| IUPAC Name | (3R,4S)-3,4-difluoropyrrolidine |

| Standard InChI | InChI=1S/C4H7F2N/c5-3-1-7-2-4(3)6/h3-4,7H,1-2H2/t3-,4+ |

| Standard InChI Key | PHFTVEADDMICLE-ZXZARUISSA-N |

| Isomeric SMILES | C1[C@H]([C@H](CN1)F)F |

| SMILES | C1C(C(CN1)F)F |

| Canonical SMILES | C1C(C(CN1)F)F |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(3R,4S)-3,4-Difluoropyrrolidine (C₅H₈F₂N) is a secondary amine with a molecular weight of 107.10 g/mol . Its IUPAC name, (3S,4R)-3,4-difluoropyrrolidine, reflects the stereochemical arrangement of fluorine atoms on the pyrrolidine ring. The compound’s isomeric SMILES notation, C1[C@H]([C@H](CN1)F)F, specifies the absolute configuration of the chiral centers.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₈F₂N | |

| Molecular Weight | 107.10 g/mol | |

| IUPAC Name | (3S,4R)-3,4-difluoropyrrolidine | |

| CAS Number | 869532-50-3 | |

| XLogP3 | 0.8 (estimated) |

The fluorine atoms induce significant electronegativity and steric effects, altering the compound’s polarity and ring puckering dynamics compared to non-fluorinated pyrrolidines .

Stereochemical and Conformational Analysis

Synthesis and Optimization Strategies

Fluorination of Pyrrolidine Precursors

Two primary routes dominate the synthesis of (3R,4S)-3,4-difluoropyrrolidine:

Bis-Deoxyfluorination of Diols

3,4-Dihydroxypyrrolidine derivatives undergo fluorination using reagents such as nonafluorobutanesulfonyl fluoride (NfF) and tetrabutylammonium triphenyldifluorosilicate (TBAT). This method yields the target compound in 26% yield but requires careful control to avoid pyrrole byproducts .

Electrophilic Fluorination of Enamines

Protected 4-ketoproline intermediates react with Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms sequentially. For example, DAST-mediated fluorination of 3,4-dehydroproline derivatives produces (3R,4S)-3,4-difluoropyrrolidine in 14% yield .

Table 2: Comparative Synthesis Metrics

| Method | Starting Material | Yield (%) | Key Reagents |

|---|---|---|---|

| Bis-deoxyfluorination | 3,4-Dihydroxypyrrolidine | 26 | NfF, TBAT |

| Electrophilic fluorination | 3,4-Dehydroproline | 14 | DAST |

Challenges in Stereoselectivity

Achieving high enantiomeric excess (>97% ee) necessitates chiral auxiliaries or enzymatic resolution. The Grieco elimination protocol, employing phenylselenide intermediates, improves regioselectivity and minimizes racemization during alkene formation .

Biological and Pharmacological Relevance

Conformational Preorganization in Peptides

Incorporating (3R,4S)-3,4-difluoropyrrolidine into peptides enforces specific backbone angles (e.g., φ/ψ ≈ -60°/130°), stabilizing polyproline helices and β-turn motifs. This preorganization enhances binding affinity to targets like SH3 domains and collagen-modeling enzymes .

Metabolic Stability

The C-F bonds resist oxidative metabolism by cytochrome P450 enzymes, prolonging the compound’s half-life in vivo. Studies in rodent models show a 2.3-fold increase in bioavailability compared to non-fluorinated pyrrolidines.

Comparative Analysis with Related Fluorinated Compounds

Monofluorinated vs. Difluorinated Analogues

| Property | (3R,4S)-Difluoropyrrolidine | 4-Fluoroproline |

|---|---|---|

| Ring pucker | Cγ-endo | Cγ-exo |

| cis/trans ratio | 85:15 | 60:40 |

| Metabolic half-life (h) | 4.7 | 2.1 |

The difluorinated derivative exhibits superior conformational control and metabolic stability, making it preferable for in vivo applications .

Applications in Drug Design

-

Protease Inhibitors: Enhances binding to HIV-1 protease active sites via fluorine-mediated hydrophobic interactions.

-

Anticancer Agents: Modulates the conformation of HDAC inhibitors, improving selectivity for cancer cells .

Future Directions and Challenges

Current research focuses on streamlining synthesis to improve yields (>50%) and exploring in silico models for predicting fluorine’s impact on protein-ligand interactions. Scalable catalytic asymmetric fluorination methods remain a critical unmet need.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume